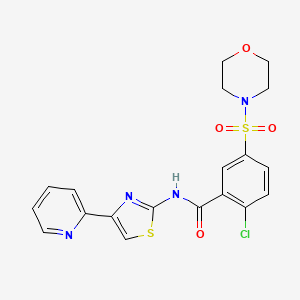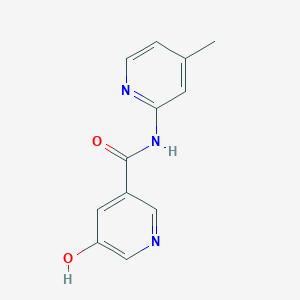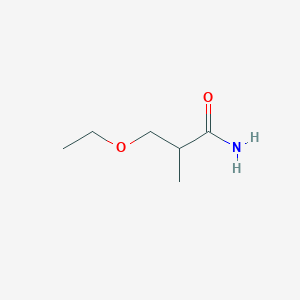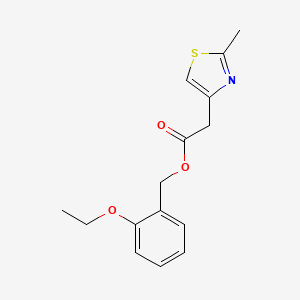
2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide, also known as P505-15, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been studied in detail. In
Mécanisme D'action
2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a potent inhibitor of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in the regulation of immune and inflammatory responses. 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide inhibits the phosphorylation of the NF-κB subunit p65, which prevents its translocation to the nucleus and subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide inhibits cell proliferation and induces apoptosis. In animal models of inflammatory diseases, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide reduces inflammation and tissue damage. In animal models of neurodegenerative diseases, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has also been shown to have off-target effects, which can complicate data interpretation. Additionally, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has poor solubility in aqueous solutions, which can limit its use in some experimental systems.
Orientations Futures
There are several future directions for research on 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide in combination with other drugs or in combination with other therapies, such as radiation therapy or immunotherapy. Finally, further studies are needed to better understand the off-target effects of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide and to develop strategies to mitigate these effects.
In conclusion, the small molecule inhibitor 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action as an NF-κB inhibitor has been extensively studied, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide that could lead to the development of more effective therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. This intermediate then undergoes a reaction with 2-amino-4-morpholine sulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 4-pyridin-2-yl-1,3-thiazol-2-ylamine to yield 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide.
Applications De Recherche Scientifique
2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. In preclinical studies, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c20-15-5-4-13(30(26,27)24-7-9-28-10-8-24)11-14(15)18(25)23-19-22-17(12-29-19)16-3-1-2-6-21-16/h1-6,11-12H,7-10H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOGALSPGDQMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)



![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)


![2-(4-methoxyphenyl)-N-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550167.png)